N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 518350-19-1
VCID: VC13242312
InChI: InChI=1S/C19H18N4O4S/c1-13-12-18(21-14(2)20-13)23-28(25,26)17-8-5-15(6-9-17)22-19(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+
SMILES: CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.4 g/mol

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide

CAS No.: 518350-19-1

Cat. No.: VC13242312

Molecular Formula: C19H18N4O4S

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide - 518350-19-1

Specification

CAS No. 518350-19-1
Molecular Formula C19H18N4O4S
Molecular Weight 398.4 g/mol
IUPAC Name (E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C19H18N4O4S/c1-13-12-18(21-14(2)20-13)23-28(25,26)17-8-5-15(6-9-17)22-19(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+
Standard InChI Key KELARZQLYCUVDD-JXMROGBWSA-N
Isomeric SMILES CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
SMILES CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Canonical SMILES CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

The compound is systematically named (E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Number518350-19-1
Molecular FormulaC₁₉H₁₈N₄O₄S
Molecular Weight398.4 g/mol
SMILES NotationCC1=CC(=NC(=N1)C)NS(=O)(=O)...
InChI KeyKELARZQLYCUVDD-JXMROGBWSA-N

The structure features a 2,6-dimethylpyrimidin-4-yl group linked via a sulfamoyl bridge to a phenyl ring, which is further connected to a furan-bearing acrylamide chain .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential coupling reactions :

  • Sulfamoylation: Reaction of 2,6-dimethylpyrimidin-4-amine with 4-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate.

  • Acrylamide Formation: Michael addition of furan-2-carbaldehyde to the sulfonamide-phenyl group, followed by amidation with acryloyl chloride .

A one-pot method, inspired by patent WO2011067362A1, avoids isolating intermediates, improving yield (theoretical: ~75%) . Key reagents include triethylamine (base) and dimethylformamide (solvent) .

Purification and Yield

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields a white crystalline solid. Challenges include byproduct formation from furan ring oxidation, mitigated by inert atmosphere conditions .

Computational and In Silico Studies

Molecular Docking

Docking studies (AutoDock Vina) predict high affinity for GPR40 (Free Energy: -9.2 kcal/mol) and PFKFB3 kinase (-8.7 kcal/mol) . The sulfamoyl group forms hydrogen bonds with Arg183 (GPR40) and Asp98 (PFKFB3), while the furan oxygen interacts with hydrophobic pockets .

ADMET Profiling

  • logP: 2.46 (moderate lipophilicity, favorable for membrane permeability).

  • Polar Surface Area: 116.7 Ų (suggesting moderate oral bioavailability).

  • CYP450 Inhibition: Low risk of off-target interactions (predicted IC₅₀ > 10 μM) .

Biological Activity and Applications

GPR40 Agonism

Structural analogs in patent US9776962B2 exhibit GPR40 agonism, enhancing glucose-dependent insulin secretion . This compound’s sulfamoyl and acrylamide groups may mimic endogenous ligands, positioning it as a potential antidiabetic agent .

Kinase Inhibition

The pyrimidine scaffold is associated with PFKFB3 kinase inhibition, a target in oncology due to its role in glycolysis (Warburg effect) . In silico data suggest this compound could reduce ATP production in cancer cells by >50% at 10 μM .

Future Directions

Preclinical Development

  • In Vitro Testing: Prioritize assays for insulin secretion (GPR40) and glycolytic flux (PFKFB3) .

  • Structural Optimization: Introduce fluoro or methoxy groups to enhance solubility and target affinity .

Industrial Applications

As an intermediate, this compound could streamline synthesis of fungicides (e.g., pyrimethanil analogs) .

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